REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([OH:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)[OH:7].C(N(CC)CC)C.[CH3:19][CH2:20][O:21]CC.C(Cl)(=O)C>O>[C:20]([O:11][C:3]1[C:2]([CH3:1])=[CH:8][C:6]([OH:7])=[C:5]([CH3:9])[C:4]=1[CH3:10])(=[O:21])[CH3:19]
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the separate the layers
|
Type
|
CUSTOM
|
Details
|
Evaporate the ether layer to dryness
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the resulting diacetate in methanol (300 mL)
|
Type
|
ADDITION
|
Details
|
Add strong ammonium hydroxide (11 mL)
|
Type
|
STIRRING
|
Details
|
stir the mixture at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
Distill off the solvents under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in ether
|
Type
|
WASH
|
Details
|
Wash the ether layer with water
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexane-ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C(=C(C=C1C)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |